1-Butanoylpyrrolidine-2,5-dione
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Overview
Description
1-Butanoylpyrrolidine-2,5-dione is a versatile organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a five-membered lactam ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanoylpyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of N-hydroxysuccinimide with butanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Butanoylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Various N-substituted pyrrolidine-2,5-diones
Scientific Research Applications
1-Butanoylpyrrolidine-2,5-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antibacterial and anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-butanoylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to form stable complexes with proteins, affecting their function and activity. Pathways involved in its action include enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A parent compound with similar structural features but lacking the butanoyl group.
N-substituted pyrrolidine-2,5-diones: Compounds with various substituents at the nitrogen atom, exhibiting different biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and have diverse biological activities .
Uniqueness
This structural modification allows for greater versatility in chemical synthesis and biological activity compared to its parent compound and other similar derivatives .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-butanoylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H11NO3/c1-2-3-6(10)9-7(11)4-5-8(9)12/h2-5H2,1H3 |
InChI Key |
JMRWANWXMCZNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C(=O)CCC1=O |
Origin of Product |
United States |
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